Lipophilicity (XLogP3) Comparison: 7-Cl vs. 7-F and Unsubstituted H Analog
The 7-chloro substitution confers an intermediate lipophilicity (XLogP3 = 2.2 [1]) that is strategically positioned between the more polar 7-fluoro analog (XLogP3 = 1.4 [2]) and the more lipophilic unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (XLogP3 = 0.9 [3]). This positions the compound in a potentially more favorable range for permeability and metabolic stability according to standard drug-likeness guidelines.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (XLogP3 = 1.4); Imidazo[1,2-a]pyridine-2-carboxylic acid (XLogP3 = 0.9) |
| Quantified Difference | Delta = +0.8 (vs. 7-F); Delta = +1.3 (vs. unsubstituted H) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.04.14 |
Why This Matters
Lipophilicity is a key driver of a compound's absorption, distribution, and off-target binding; this specific delta may translate to differentiated pharmacokinetic profiles in a lead optimization program.
- [1] PubChem. (2025). Computed Properties for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CID 28875810). National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CID 15104220). National Library of Medicine. View Source
- [3] PubChem. (2025). Computed Properties for Imidazo[1,2-a]pyridine-2-carboxylic acid (CID 53430038). National Library of Medicine. View Source
